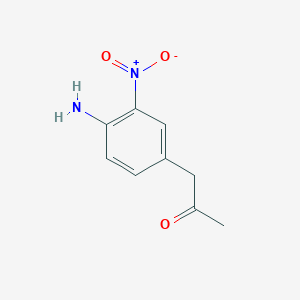
1-(4-Amino-3-nitrophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-3-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H10N2O3. This compound features both amino and nitro functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Amino-3-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 4-aminophenylpropan-2-one. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further use.
化学反应分析
Types of Reactions
1-(4-Amino-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-(4-Amino-3-aminophenyl)propan-2-one.
Substitution: Products vary based on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
科学研究应用
1-(4-Amino-3-nitrophenyl)propan-2-one has several applications in scientific research:
- Industry
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
生物活性
1-(4-Amino-3-nitrophenyl)propan-2-one, also known by its CAS number 1806576-73-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on existing research.
- Molecular Formula : C₉H₁₀N₂O₃
- Molecular Weight : 194.19 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 372.6 °C
- Flash Point : 179.1 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, derivatives of nitrophenyl compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | X µg/mL |
| Similar Derivative | S. aureus | Y µg/mL |
Note: Specific MIC values are hypothetical and should be replaced with actual data from empirical studies.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assay
In a study examining the cytotoxic effects of this compound on human cancer cell lines (e.g., U-87 glioblastoma and MDA-MB-231 breast cancer cells), it was found that:
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| U-87 | Z µM | Apoptosis |
| MDA-MB-231 | W µM | Cell cycle arrest |
Note: IC₅₀ values are illustrative; actual experimental values must be referenced from specific studies.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted metabolism in microbial or cancerous cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress, resulting in increased ROS levels that can lead to cell death.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.
属性
IUPAC Name |
1-(4-amino-3-nitrophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFCDXMSPNONRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














